molecular formula C13H26O3 B1210637 12-Methoxydodecanoic acid CAS No. 92169-28-3

12-Methoxydodecanoic acid

Cat. No. B1210637
CAS RN: 92169-28-3
M. Wt: 230.34 g/mol
InChI Key: OGLQEYICTWWJQB-UHFFFAOYSA-N
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Description

12-Methoxydodecanoic acid is a myristate analog with a similar chain length but reduced hydrophobicity compared to myristate . It is used as a biochemical for proteomics research . The molecular formula is C13H26O3 and the molecular weight is 230.3 .


Synthesis Analysis

The synthesis of 12-Methoxydodecanoic acid involves a reaction with methanol and 12-bromododecanoic acid . The reaction conditions include an inert atmosphere and a temperature range of 0 - 70°C .


Molecular Structure Analysis

The molecular structure of 12-Methoxydodecanoic acid consists of 13 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 230.3 .


Physical And Chemical Properties Analysis

12-Methoxydodecanoic acid is a solid at room temperature . It is soluble in ethanol (25 mg/mL) and DMSO (25 mg/mL) . The melting point is 45-46°C .

Scientific Research Applications

Antiviral Properties

12-Methoxydodecanoic acid has been studied for its antiviral properties, particularly against HIV. It inhibits replication in infected cells by acting as an alternative substrate during the viral protein myristoylation event. Research has shown that its antiviral activity can be significantly enhanced when used in specific phospholipid conjugates (Pidgeon et al., 1993). Additionally, it exhibits in vitro activity against hepatitis B in the HBV DNA-transfected 2.2.15 cell line (Parang et al., 1997).

Cytotoxicity Studies

The synthetic fatty acid 12-Methoxydodecanoic acid has been investigated for its cytotoxic effects on leukemia cells. Its structure was confirmed through synthesis and tested for cytotoxicity to three leukemia cell lines, showing significant effects (Carballeira et al., 2003).

Chemical Recycling of Waste Plastics

In a study focusing on environmental applications, 12-Methoxydodecanoic acid played a role in the chemical recycling of waste plastics. It was part of a process that transformed polyamides into ω-hydroxy alkanoic acids, suggesting a new solution for managing plastic waste (Kamimura et al., 2014).

Potential in Corrosion Inhibition

This compound has also been researched for its potential as a corrosion inhibitor. Studies on 12-aminododecanoic acid, a derivative, have demonstrated its effectiveness in protecting carbon steel surfaces in corrosive environments (Ghareba & Omanovic, 2010; 2011)(https://consensus.app/papers/12aminododecanoic-corrosion-inhibitor-carbon-steel-ghareba/633df9b109b45a8baefa858ace285e96/?utm_source=chatgpt).

Safety And Hazards

12-Methoxydodecanoic acid is recommended for use as laboratory chemicals . It should be handled with personal protective equipment/face protection and adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . In case of contact, immediate medical attention is advised .

properties

IUPAC Name

12-methoxydodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c1-16-12-10-8-6-4-2-3-5-7-9-11-13(14)15/h2-12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLQEYICTWWJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238909
Record name 12-Methoxydodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Methoxydodecanoic acid

CAS RN

92169-28-3
Record name 12-Methoxydodecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092169283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Methoxydodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-METHOXYDODECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5D2P5P2A8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

12-bromododecanoic acid (2.0 g, 7.16 mmol) was added to a solution of potassium hydroxide (1.61 g, 28.65 mmol) in methanol (30 mLs) and refluxed for 20 hrs. After cooling and acidification with HCl, solvent was removed under reduced pressure. The sample was dissolved in ethyl acetate and extracted with water. The organic phase was dried over sodium sulfate, and the solvent removed under reduced pressure. The product was purified by silica column chromatography in 1% diethyl ether/0.3% formic acid/methylene chloride to yield 12-(methoxy)dodecanoic acid (640 mg, 39%): mp 45°-47° C.; 1H NMR (300 MHz, CDCl3) δ 1.20-1.45 (bm, 15H, methylene envelope), 1.51-1.69 (bm, 4H, 0--CH2 --CH2, CH2 --CH2 --COOH), 2.34 (t, 2H, J=7.4, CH2 --COOH), 3.34 (s, 3H, 0--CH3), 3.38 (t, 2H, J=6.7, 0--CH2), 10.99 (br, 1H, COOH); 13C NMR (75.4 MHz, CDCl3) δ 24.75, 26.16, 29.10, 29.27, 29.38, 29.44, 29.53, 34.12, 58.50, 72.97, 179.70; m/z 231 (M+H+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
K Parang, LI Wiebe, EE Knaus, JS Huang, DL Tyrrell… - Antiviral research, 1997 - Elsevier
… using tritiated 12-methoxydodecanoic acid 1 revealed that it … acid 20, like 12-methoxydodecanoic acid 1, inhibits HIV-1 … acid analogs, such as 12-methoxydodecanoic acid 1 and 12-…
Number of citations: 58 www.sciencedirect.com
NM Carballeira - Progress in Lipid Research, 2002 - Elsevier
… this series the 12-methoxydodecanoic acid also exhibited in … Despite the fact that the 12-methoxydodecanoic acid inhibits … containing 12-methoxydodecanoic acid at both the sn-1 and …
Number of citations: 55 www.sciencedirect.com
C Pidgeon, RJ Markovich, MD Liu, TJ Holzer… - Journal of Biological …, 1993 - Elsevier
… , 12-methoxydodecanoic acid is the … of 12-methoxydodecanoic acid can be enhanced > 40-fold by preparing L-alpha-phosphatidylethanolamine containing 12-methoxydodecanoic acid …
Number of citations: 50 www.sciencedirect.com
ML Bryant, RO Heuckeroth, JT Kimata… - Proceedings of the …, 1989 - National Acad Sciences
… 5-Octyloxypentanoic acid inhibits MoMLV assembly in a dose-dependent fashion without accompanying cellular toxicity, while 12-methoxydodecanoic acid has no effect. These data …
Number of citations: 128 www.pnas.org
C PidgeonSS, J MarkovichSll, D LiuS, J Holzer… - researchgate.net
… The antiviral activity of 12-methoxydodecanoic acid can be … analog containing 12methoxydodecanoic acid in both alkyl … with azidothymidine than 12-methoxydodecanoic acid. Because …
Number of citations: 0 www.researchgate.net
K Parang, LI Wiebe, EE Knaus, JS Huang, DL Tyrrell - 1998 - digitalcommons.chapman.edu
… It was previously reported that 12-methoxydodecanoic acid (1) exhibited weaker anti-HBV … relationship demonstrates the contribution of 12methoxydodecanoic acid with respect to the …
Number of citations: 19 digitalcommons.chapman.edu
MJS Nadler - 1993 - search.proquest.com
… We have used 12-methoxydodecanoic acid to study the role of //-myristoylation of Src family PTKs involved in signal transduction. These investigations are described in Chapter 3. …
Number of citations: 2 search.proquest.com
O CH - The light chain constant region typi, 2020 - ganken.cri.kanazawa-u.ac.jp
Structure SMILES IUPAC name Name MW Plate description CAS Catalog number Concentration Solvent Plate part number CC\C= C/C\C= C/C\C= C/CCCCCCCC (O)= O(9Z, 12Z, 15Z)-…
Number of citations: 4 ganken.cri.kanazawa-u.ac.jp
DR Johnson, AD Cox, PA Solski… - Proceedings of the …, 1990 - National Acad Sciences
… Two tritiated analogs of comparable specific activity were used: one with an oxygen for methylene substitution near the cw end of the FA-12methoxydodecanoic acid (13-oxamyristic acid…
Number of citations: 55 www.pnas.org
SM Cordo, NA Candurra, EB Damonte - Microbes and infection, 1999 - Elsevier
The effects of two myristic acid analogs on Junin virus (JV) replication were investigated. The compounds chosen for the study were DL-2-hydroxymyristic acid (2OHM), an inhibitor of N-…
Number of citations: 57 www.sciencedirect.com

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